![molecular formula C12H13FO3 B1400798 Ethyl (3-fluoro-4-methylbenzoyl)acetate CAS No. 1250249-33-2](/img/structure/B1400798.png)
Ethyl (3-fluoro-4-methylbenzoyl)acetate
Overview
Description
Ethyl (3-fluoro-4-methylbenzoyl)acetate is a chemical compound with the molecular formula C12H13FO3 . It is also known as Ethyl 3-fluoro-4-methyl-β-oxobenzenepropanoate or Benzenepropanoic acid, 3-fluoro-4-methyl-β-oxo-, ethyl ester .
Synthesis Analysis
The synthesis of Ethyl (3-fluoro-4-methylbenzoyl)acetate could potentially involve a series of reactions. One possible method could be through the esterification reaction, which involves the reaction of a carboxylic acid and an alcohol in the presence of a strong acid catalyst . Another possible method could be through the Claisen condensation reaction .Molecular Structure Analysis
The molecular structure of Ethyl (3-fluoro-4-methylbenzoyl)acetate consists of 12 carbon atoms, 13 hydrogen atoms, 1 fluorine atom, and 3 oxygen atoms . The exact structure would need to be determined through methods such as X-ray crystallography or NMR spectroscopy.Chemical Reactions Analysis
Ethyl (3-fluoro-4-methylbenzoyl)acetate may undergo various chemical reactions. For instance, it could participate in oxidative cross-coupling with indoles . It could also undergo electrophilic/nucleophilic halogenation, cyclization with alkynyl ketones, Lewis base catalyzed hydrosilylation, stereoselective reduction, and intramolecular Michael addition reactions .Physical And Chemical Properties Analysis
Ethyl (3-fluoro-4-methylbenzoyl)acetate is a liquid at room temperature . It has a sweet odor . Its boiling point is between 244-245 °C , and it has a density of 1.056 g/mL at 25 °C .Scientific Research Applications
Antithrombotic Treatment Potential
Ethyl N-[3-(2-fluoro-4-(thiazolidin-3-yl(imino)methyl)benzoyl)amino-2, 2-dimethylpentanoyl]piperidine-4-acetate, related to the query compound, has been identified as a potent and orally active fibrinogen receptor antagonist. This compound has shown promise in antithrombotic treatment, especially in the acute phase, due to its ability to inhibit human platelet aggregation and its rapid onset of action post-oral administration (Hayashi et al., 1998).
Synthetic Utility in Drug Compounds
Ethyl 1,4-dihydro-4-oxo-3-quinolinecarboxylate, which can be prepared from a compound similar to the query, is important in several drug compounds. It is synthesized through a two-step process starting with a β-ketoester like ethyl (3-fluoro-4-methylbenzoyl)acetate, demonstrating the synthetic utility of this class of compounds in pharmaceutical research (Bunce, Lee, & Grant, 2011).
Diuretic Activity
Compounds related to ethyl (3-fluoro-4-methylbenzoyl)acetate, like ethyl [2,3-dichloro-4-[3-(aminomethyl)-4-hydroxybenzoyl]phenoxy]acetate, have been synthesized and tested for saluretic and diuretic activities. These studies highlight the potential medical applications of derivatives of ethyl (3-fluoro-4-methylbenzoyl)acetate in diuretic therapy (Lee et al., 1984).
Catalytic Applications in Organic Chemistry
1-Ethyl-3-methylimidazolium-acetate ionic liquid, derived from a similar class of compounds, has been shown to act as an effective catalyst in organic reactions like benzoin condensation and hydroacylation. This discovery underscores the potential of ethyl (3-fluoro-4-methylbenzoyl)acetate derivatives in facilitating various organic synthesis reactions (Kelemen et al., 2011).
Fluorescence Studies
Derivatives of ethyl (3-fluoro-4-methylbenzoyl)acetate have been used in the synthesis and study of new blue light emitting compounds, demonstrating the compound's application in the field of material science and photonics (Mahadevan et al., 2014).
Safety and Hazards
Ethyl (3-fluoro-4-methylbenzoyl)acetate is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is a flammable liquid and can cause serious eye irritation and may cause drowsiness or dizziness . It is recommended to handle it with care, using protective gloves, protective clothing, eye protection, and face protection .
properties
IUPAC Name |
ethyl 3-(3-fluoro-4-methylphenyl)-3-oxopropanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13FO3/c1-3-16-12(15)7-11(14)9-5-4-8(2)10(13)6-9/h4-6H,3,7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKXSDCFCHUAAEN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)C1=CC(=C(C=C1)C)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13FO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl (3-fluoro-4-methylbenzoyl)acetate |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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